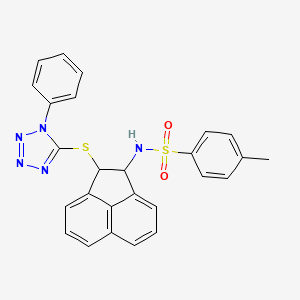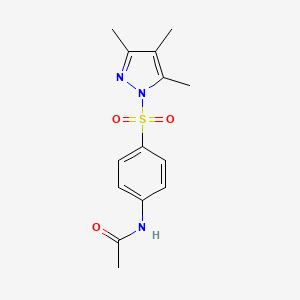
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct Co(II) and Cu(II) coordination complexes. These complexes, characterized by single crystal X-ray crystallography among other techniques, demonstrated significant in vitro antioxidant activity, as assessed by DPPH, ABTS, and FRAP assays. The research illustrates the potential of pyrazole-acetamide derivatives in the development of coordination complexes with therapeutic applications, particularly as antioxidants [Chkirate et al., 2019].
Antimicrobial Agents
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety to serve as antimicrobial agents. Through various chemical reactions, a series of compounds were created and showed promising in vitro antibacterial and antifungal activities. This study underscores the versatility of sulfonamide-based compounds, like N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, in generating potent antimicrobial agents [Darwish et al., 2014].
Anti-amoebic Agent and Molecular Docking
Shukla and Yadava (2020) conducted quantum mechanical calculations and molecular docking studies on a molecule structurally similar to this compound, revealing its potential as an anti-amoebic agent. The molecule showed a small HOMO-LUMO energy gap, indicating chemical reactivity, and docking simulations suggested it could serve as a lead molecule for treating Entamoeba histolytica infections [Shukla & Yadava, 2020].
Carbonic Anhydrase Inhibitors
A study by Tuğrak et al. (2021) focused on compounds containing sulfonamide, pyrazole, and chalcone groups, highlighting their wide range of biological activities, including inhibition of carbonic anhydrase (CA) enzymes. The research identified new drug candidates with potent CA inhibitory activities, which are relevant for treating conditions such as retinal and cerebral edema, epilepsy, and glaucoma [Tuğrak et al., 2021].
Antitumor Activity
Alqasoumi et al. (2009) selected sulfaphenazole, a sulfonamide derivative, as a starting material to synthesize novel acetamide, pyrrole, and other derivatives, evaluating their antitumor activity. One compound showed effectiveness exceeding that of the reference drug, doxorubicin, demonstrating the therapeutic potential of sulfonamide-based derivatives in cancer treatment [Alqasoumi et al., 2009].
Eigenschaften
IUPAC Name |
N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHHLGQCJBGZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)
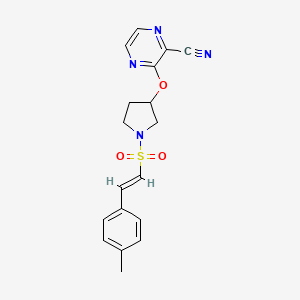
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
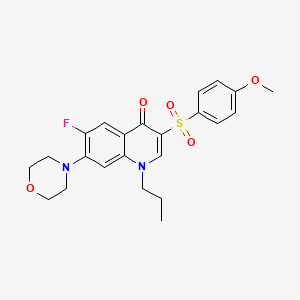
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

![6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)
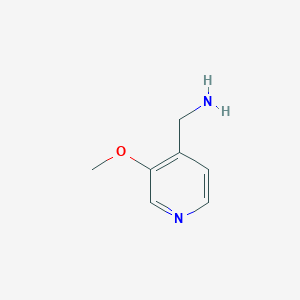
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
